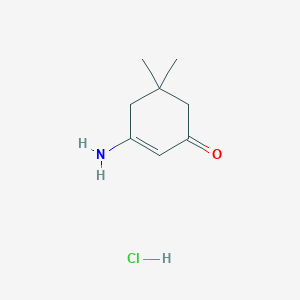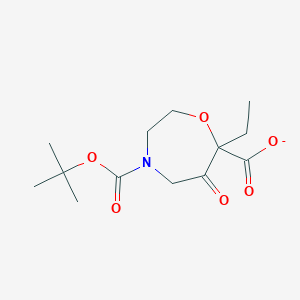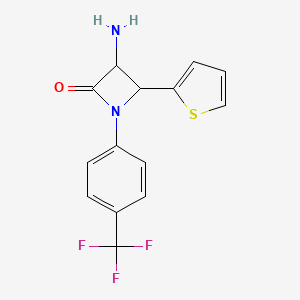
3-Amino-4-(thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-(thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. This compound is characterized by the presence of an azetidinone ring, which is a four-membered lactam, and is substituted with a thiophene ring, a trifluoromethylphenyl group, and an amino group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene. The reaction is usually carried out under mild conditions with the use of a suitable catalyst.
Substitution Reactions: The thiophene ring and the trifluoromethylphenyl group are introduced through substitution reactions. These reactions often require the use of strong bases or acids to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the thiophene ring or the amino group is oxidized to form corresponding sulfoxides or nitroso compounds.
Reduction: Reduction reactions can be used to reduce the azetidinone ring or the trifluoromethyl group, leading to the formation of various reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the thiophene ring or the phenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Strong bases like sodium hydride or acids like sulfuric acid are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the azetidinone ring may produce azetidine derivatives.
科学研究应用
3-Amino-4-(thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Amino-4-(thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Interfering with DNA/RNA: It may interact with DNA or RNA, affecting the replication and transcription processes.
相似化合物的比较
Similar Compounds
3-Amino-4-(thiophen-2-yl)-1-phenylazetidin-2-one: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
3-Amino-4-(thiophen-2-yl)-1-(4-methylphenyl)azetidin-2-one: Contains a methyl group instead of a trifluoromethyl group, leading to differences in lipophilicity and pharmacokinetics.
3-Amino-4-(thiophen-2-yl)-1-(4-chlorophenyl)azetidin-2-one: The presence of a chlorine atom may influence its electronic properties and reactivity.
Uniqueness
The presence of the trifluoromethyl group in 3-Amino-4-(thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one imparts unique properties to the compound, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics make it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C14H11F3N2OS |
|---|---|
分子量 |
312.31 g/mol |
IUPAC 名称 |
3-amino-4-thiophen-2-yl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C14H11F3N2OS/c15-14(16,17)8-3-5-9(6-4-8)19-12(11(18)13(19)20)10-2-1-7-21-10/h1-7,11-12H,18H2 |
InChI 键 |
VROHEIWMFYHSQD-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2C(C(=O)N2C3=CC=C(C=C3)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


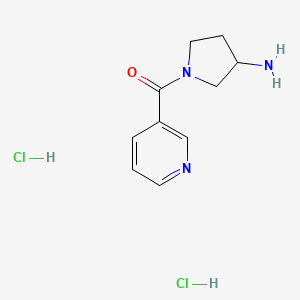
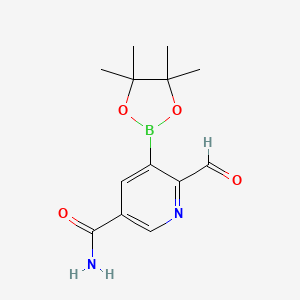

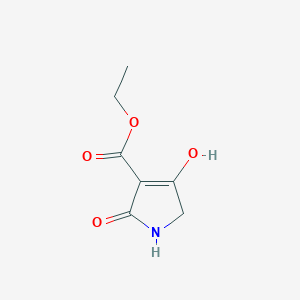
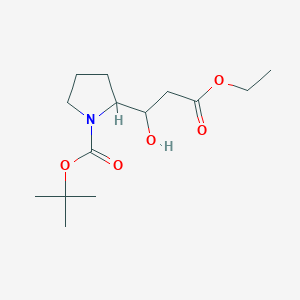
![N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine](/img/structure/B14785937.png)

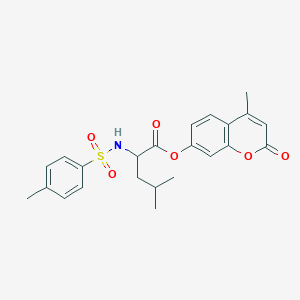
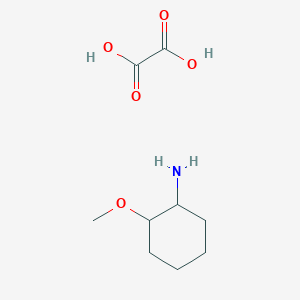
![2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B14785962.png)
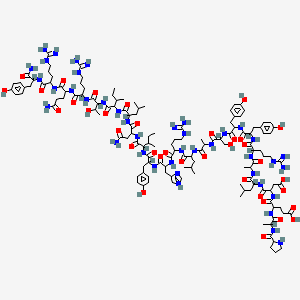
![1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14785970.png)
